molecular formula C20H20N2O3 B2964273 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034268-24-9

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2964273
CAS RN: 2034268-24-9
M. Wt: 336.391
InChI Key: OQWFIDVJZQCQHP-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as FMP-NPY, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Furan and pyridine derivatives, such as those related to the compound , have been extensively explored for their reactivity and utility in organic synthesis. For example, studies on furopyridines have shown their potential in reactions like cyanation, chlorination, and nitration, offering pathways to synthesize various functionalized molecules (Shiotani & Taniguchi, 1996). These reactions are foundational for creating complex molecules with potential applications in drug development and materials science.

Antiprotozoal and Anticancer Activities

Certain furan and pyridine derivatives have shown promising biological activities. Novel dicationic imidazo[1,2-a]pyridines, for instance, demonstrated significant antiprotozoal and anticancer properties, suggesting that structurally related compounds could be explored for similar medicinal applications (Ismail et al., 2004). This indicates a potential pathway for the research and development of new therapeutic agents based on the structural framework of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWFIDVJZQCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

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